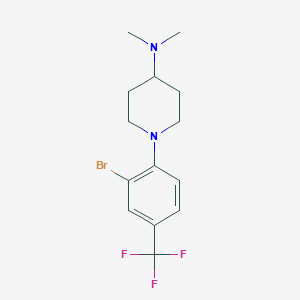

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

CAS No.: 1779123-04-4

Cat. No.: VC2748240

Molecular Formula: C14H18BrF3N2

Molecular Weight: 351.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779123-04-4 |

|---|---|

| Molecular Formula | C14H18BrF3N2 |

| Molecular Weight | 351.2 g/mol |

| IUPAC Name | 1-[2-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine |

| Standard InChI | InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(9-12(13)15)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 |

| Standard InChI Key | KXKOPMFYXXMUNT-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br |

| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br |

Introduction

Structural Identification and Basic Properties

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by a piperidine ring with specific functional group substitutions. As documented in chemical databases, this compound has distinct structural features that contribute to its unique chemical properties and potential biological activities.

Identification Parameters

The compound is identified through multiple chemical registration systems and possesses the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1779123-04-4 |

| Molecular Formula | C₁₄H₁₈BrF₃N₂ |

| Molecular Weight | 351.20 g/mol |

| IUPAC Name | 1-[2-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine |

| SMILES Notation | CN(C)C1CCN(c2ccc(C(F)(F)F)cc2Br)CC1 |

| InChI | InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(9-12(13)15)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 |

| InChIKey | KXKOPMFYXXMUNT-UHFFFAOYSA-N |

These identification parameters provide unique identifiers that can be used to access information about this compound across various chemical databases and literature sources .

Structural Features

The compound exhibits several distinctive structural elements:

-

A piperidine ring with a dimethylamino group at position 4

-

A phenyl group attached to the piperidine nitrogen (position 1)

-

A bromine atom at position 2 of the phenyl ring

-

A trifluoromethyl group at position 4 of the phenyl ring

This arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and potential biological interactions .

Physicochemical Properties

Understanding the physicochemical properties of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is crucial for predicting its behavior in different environments and its potential applications in research and development.

Physical Properties

The physical properties of the compound include:

| Property | Value/Description |

|---|---|

| Physical State | Not specified in available data |

| Color | Not specified in available data |

| Solubility | Data not available in search results |

| Log P | Data not available in search results |

| pKa | Data not available in search results |

The presence of both hydrophobic groups (trifluoromethyl and bromine) and hydrophilic groups (tertiary amines) suggests a complex solubility profile that would likely be influenced by pH and solvent polarity .

Structural Comparisons

The compound bears structural similarity to several related molecules, including:

-

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CID 86810900)

-

1-(2-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine (CID 86810827)

-

1-(2-Bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS 1713160-28-1)

The primary differences between these compounds involve variations in the position of the halogen and trifluoromethyl substituents or replacement of the phenyl ring with a heterocyclic system such as pyridine .

| Property | Value |

|---|---|

| CAS Number | 50533-97-6 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Boiling Point | 187°C |

| Density | 1.09 g/ml |

| Physical State | Clear, colorless liquid |

| pKa (predicted) | 10.10±0.10 |

This intermediate serves as the piperidine component that can be coupled with the appropriate halogenated trifluoromethylphenyl derivative .

Analytical Considerations

For identification and purity assessment of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, several analytical techniques can be employed.

Spectroscopic Identification

The compound can be characterized using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for:

-

Aromatic protons of the phenyl ring

-

Methyl protons of the dimethylamino group

-

Methylene and methine protons of the piperidine ring

-

¹⁹F NMR would show the trifluoromethyl group

-

-

Mass Spectrometry would exhibit a characteristic molecular ion peak at approximately m/z 351 with a distinctive isotope pattern due to the presence of bromine

-

Infrared Spectroscopy would display characteristic absorptions for C-F, C-Br, and tertiary amine functional groups

Structure Comparison with Related Compounds

Examining structurally related compounds can provide insights into the potential properties and applications of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine.

Comparative Analysis

The following table presents a comparison of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine with related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine | C₁₄H₁₈BrF₃N₂ | 351.20 g/mol | Reference compound |

| 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine | C₁₄H₁₈F₄N₂ | 290.30 g/mol | Bromine replaced by fluorine; different substitution pattern |

| 1-(2-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine | C₁₂H₁₈BrN₃ | 284.20 g/mol | Phenyl replaced by pyridine; trifluoromethyl absent |

| 1-(2-Bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine | C₁₄H₁₈BrF₃N₂ | 351.20 g/mol | Trifluoromethyl at position 6 instead of position 4 |

| N,N-Dimethylpiperidin-4-amine | C₇H₁₆N₂ | 128.22 g/mol | Core structure without aryl substitution |

These structural variations can significantly affect physicochemical properties, metabolic stability, and biological activity profiles .

| Supplier Information | Details |

|---|---|

| Purity | Typically 97% or higher (based on similar compounds) |

| Packaging | Various options including 1g, 5g, and larger quantities |

| Storage Recommendations | Under inert gas (nitrogen or argon) at low temperature (specific temperature not provided) |

| Shipping Classification | Likely regulated as a research chemical |

It should be noted that availability may vary by region and supplier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume